2-(3-Phenoxypropyl)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenoxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)17(20)18(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXXTLDITWTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003714 | |
| Record name | 2-(3-Phenoxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83708-38-7 | |
| Record name | NSC68436 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Phenoxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for the Isoindoline-1,3-dione Core Construction
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science. rsc.orgacgpubs.org Consequently, numerous synthetic methods have been developed for its construction. These strategies range from classical condensation reactions to modern metal-catalyzed processes and green chemistry paradigms. rsc.orgmdpi.com The choice of method often depends on the desired substitution pattern, scalability, and environmental considerations. While many routes exist, the most common approaches involve the use of phthalic anhydride (B1165640), phthalic acids, or their derivatives as starting materials. rsc.orgorganic-chemistry.org
The most traditional and widely used method for synthesizing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. mdpi.comorganic-chemistry.org This reaction typically proceeds in two stages: the initial acylation of the amine by phthalic anhydride to form an intermediate phthalamic acid, followed by a dehydrative cyclization to yield the final imide. eijppr.comresearchgate.net
The cyclization step often requires heating, sometimes in the presence of a dehydrating agent or in a high-boiling solvent like glacial acetic acid or toluene. sphinxsai.comnih.gov For instance, a general procedure involves refluxing phthalic anhydride with a primary amine in acetic acid for several hours. sphinxsai.comnih.gov The reaction progress can be monitored by TLC, and the product often precipitates upon cooling. nih.gov The simplicity and use of readily available starting materials make this a popular approach. mdpi.com However, traditional methods can require long reaction times and harsh conditions. eijppr.com
| Reagents | Catalyst/Solvent | Conditions | Yield | Reference |
| Phthalic anhydride, Primary amine | Glacial Acetic Acid | Reflux, 8h | - | nih.gov |
| Phthalic anhydride, Primary amine | Toluene | Reflux, 36h | - | acgpubs.org |
| Phthalic anhydride, Primary amine | Acetic Acid | Reflux, 4h | Good | sphinxsai.com |
| Phthalic anhydride, Amine | None (thermal) | High Temperature | Good | organic-chemistry.orgresearchgate.net |
| Phthalic Anhydride, N,N'-disubstituted urea | Imidazole (solventless) | Thermal | 53-92% | researchgate.net |
To overcome the limitations of classical methods, various metal-catalyzed strategies have been developed, offering milder conditions and broader substrate scope. rsc.org Palladium-catalyzed aminocarbonylation provides a one-step synthesis of isoindole-1,3-diones from readily available o-halobenzoate esters and primary amines under a carbon monoxide atmosphere. nih.gov This method is noted for its mild conditions and tolerance of various functional groups, including methoxy, alcohol, and nitro groups. nih.gov
Copper catalysis has also been employed effectively. One strategy involves a nano-Cu₂O catalyst for the reaction of 2-halobenzoic acids, trimethylsilyl (B98337) cyanide (TMSCN), and a variety of amines in water. rsc.org This process proceeds through cyanation, cyclization, and hydrolysis steps, all facilitated by the copper nanocatalyst. rsc.org Other innovative routes include the rhodium-catalyzed reaction of styryl diazo compounds with nitriles and the palladium-catalyzed multicomponent reaction of arynes, isocyanides, and carbon dioxide. organic-chemistry.orgacs.org
| Method | Catalyst | Starting Materials | Key Features | Reference |
| Aminocarbonylation | Palladium | o-Halobenzoates, Primary Amines, CO | One-step, mild conditions, good yields | nih.gov |
| Cyanation-Annulation-Aminolysis | Nano-Cu₂O | 2-Halobenzoic acids, TMSCN, Amines | Green solvent (water), low catalyst loading | rsc.org |
| Oxidative C-C Cleavage | CuO₂ | 1-Indanones, Amines | O₂ as a green oxidant | rsc.org |
| Carbonylative Cyclization | Iridium, Palladium, Rhodium | - | Precious metal catalysis | google.com |
In line with the principles of green chemistry, several eco-friendly methods for phthalimide (B116566) synthesis have been established. These approaches aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption. researchgate.net
One such method involves performing the condensation of phthalic anhydride and amines under solvent-free conditions, often with simple heating. researchgate.net Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. eijppr.com The use of a reusable clay catalyst, such as montmorillonite-KSF, in conjunction with microwave heating, presents an economical and environmentally benign option. eijppr.com
Other green methodologies include conducting the synthesis in high-temperature, high-pressure (HTHP) water/ethanol mixtures, which act as a clean reaction medium with dehydrating effects. rsc.orgresearchgate.net Synthesis in supercritical carbon dioxide has also been reported as a facile and efficient green alternative. researchgate.net
| Method | Catalyst/Medium | Conditions | Advantages | Reference |
| Microwave Irradiation | Montmorillonite-KSF Clay | 700 W, minutes | Reduced reaction time, reusable catalyst | eijppr.com |
| High-Temperature/Pressure Water | H₂O / EtOH (1/1 v/v) | Autoclave, high T/P | Clean, high purity, good yields | rsc.orgresearchgate.net |
| Solventless Reaction | Imidazole | Thermal | No organic solvent, moderate to good yields | researchgate.net |
| Supercritical Fluid | Supercritical CO₂ | 80-110 bar | Green solvent | researchgate.net |
| Solventless Reaction | None | Heating | Simple, avoids solvents | researchgate.net |
Synthesis of the 3-Phenoxypropyl Side Chain and its Derivatives
The 3-phenoxypropyl group is the second key structural component. Its synthesis and subsequent attachment to the phthalimide nucleus are critical steps in forming the target molecule. This can be achieved by preparing a reactive precursor, such as 3-phenoxypropyl bromide or 3-phenoxypropylamine.
A primary route to N-substituted phthalimides is the Gabriel synthesis, which involves the N-alkylation of phthalimide. organic-chemistry.org In this method, phthalimide is first deprotonated with a base, typically potassium hydroxide (B78521) or potassium carbonate, to form potassium phthalimide. iu.eduorgsyn.org This phthalimide anion then acts as a nucleophile, displacing a halide from an alkyl halide. organic-chemistry.org
For the synthesis of 2-(3-phenoxypropyl)isoindoline-1,3-dione, potassium phthalimide would be reacted with 3-phenoxypropyl bromide. sigmaaldrich.com The reaction is often carried out by heating the reactants, sometimes in a high-boiling solvent like dimethylformamide (DMF), which can facilitate the reaction at lower temperatures and in shorter times compared to solvent-free conditions. iu.edu The use of DMF as a solvent for the reaction between potassium phthalimide and an organic halide has been shown to produce high yields. iu.edu
Reaction Scheme: Potassium Phthalimide + 3-Phenoxypropyl Bromide → this compound + Potassium Bromide organic-chemistry.orgsigmaaldrich.comresearchgate.net
The key precursor for the side chain introduction is 3-phenoxypropyl bromide. sigmaaldrich.comnih.gov The synthesis of this intermediate has been reported through several methods. A common approach is the reaction of phenol (B47542) with 1,3-dibromopropane (B121459) under basic conditions. google.com
An alternative, high-purity method involves a two-step process starting from phenol and a halopropanol. First, a nucleophilic substitution reaction between phenol and 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol (B121458) under alkaline conditions generates 3-phenoxypropanol. This alcohol is then converted into a more reactive intermediate, such as a sulfonate ester (e.g., 3-phenoxypropyl p-toluenesulfonate). Finally, this active ester undergoes a reaction with an alkali metal bromide, like lithium bromide, to yield high-purity 3-phenoxybromopropane. google.com
| Step | Reagents | Solvent | Conditions | Yield | Purity (HPLC) | Reference |
| Esterification | 3-Phenoxypropanol, p-Toluenesulfonyl chloride | - | - | - | - | google.com |
| Bromination | 3-Phenoxypropyl p-toluenesulfonate, Lithium Bromide | Acetone | Reflux, 6h | 97.7% | 99.3% | google.com |
| Bromination | 3-Phenoxypropyl p-toluenesulfonate, Lithium Bromide | Acetonitrile (B52724) | Reflux, 6h | 98.6% | 99.0% | google.com |
Alternatively, the condensation approach described in section 2.1.1 can be used, which requires the precursor 3-phenoxypropylamine. This amine can be synthesized from 3-phenoxypropyl bromide via methods such as the Gabriel synthesis (using the synthesized phthalimide as a protected form of ammonia) followed by hydrazinolysis, or through other standard procedures for converting alkyl halides to primary amines.
Optimization of Reaction Conditions and Yields
The synthesis of this compound typically proceeds via a two-step process. The first step involves the N-alkylation of phthalimide, often using potassium phthalimide, with a 1,3-dihalopropane, such as 1,3-dibromopropane, to form the intermediate 2-(3-bromopropyl)isoindoline-1,3-dione. The second, and often rate-determining, step is a Williamson ether synthesis, where the halo-intermediate reacts with a phenoxide to form the final product. The optimization of this second step is critical for achieving high yields and purity. Key parameters that are manipulated include the choice of base, solvent, temperature, and the use of catalysts.
The Williamson ether synthesis involves a nucleophilic substitution (SN2) reaction between the phenoxide anion and the alkyl halide. wikipedia.org To maximize the yield of the ether product, reaction conditions must be chosen to favor the SN2 pathway over competing elimination (E2) reactions. libretexts.org This is generally achieved by using a primary alkyl halide, such as 2-(3-bromopropyl)isoindoline-1,3-dione, which is less prone to elimination. libretexts.org
Influence of Base and Solvent: The choice of base is crucial for deprotonating phenol to form the more nucleophilic phenoxide ion. Strong bases are required, but their solubility and the solubility of the resulting phenoxide can be a challenge. Solvents are selected to dissolve the reactants effectively. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for this type of reaction. francis-press.com However, to improve yields and reaction rates, especially when dealing with reactants in different phases (e.g., an aqueous base and an organic substrate), phase-transfer catalysis is a highly effective optimization strategy. biomedres.us
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for accelerating reactions between immiscible reactants. ijirset.com In the synthesis of this compound, a phase-transfer catalyst can transport the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide, thereby increasing the reaction rate. biomedres.usslideshare.net
Common phase-transfer catalysts for this application are quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), and crown ethers. ijirset.comresearchgate.net The catalyst forms an ion pair with the phenoxide, rendering it soluble in the organic solvent where it can react with the 2-(3-bromopropyl)isoindoline-1,3-dione. biomedres.us The use of PTC can lead to faster reactions, higher yields, and the ability to use less expensive inorganic bases like potassium carbonate (K₂CO₃) under milder, and sometimes solvent-free, conditions. ijirset.comresearchgate.net The concentration and structure of the catalyst itself are optimization parameters; an increase in catalyst concentration generally increases the reaction rate, and the lipophilicity of the quaternary ammonium salt can be tuned for optimal performance. biomedres.usacsgcipr.org
Influence of Temperature and Additives: Increasing the reaction temperature typically enhances the reaction rate, but excessive heat can promote side reactions, such as elimination or decomposition, leading to decreased yields. numberanalytics.com Therefore, the temperature must be carefully controlled and optimized for each specific set of reactants and solvents. In cases where a less reactive alkyl halide (e.g., a chloride instead of a bromide) is used, an additive like potassium iodide may be introduced. The iodide can displace the chloride to form a more reactive iodo-intermediate in situ, thereby accelerating the rate of the subsequent ether formation. francis-press.com
The following table summarizes the impact of various reaction parameters on the synthesis.
Table 1: Optimization of Reaction Conditions for Williamson Ether Synthesis of this compound
| Parameter | Condition/Reagent | Effect on Reaction | Rationale |
|---|---|---|---|
| Substrate | 1° Alkyl Halide (e.g., 2-(3-bromopropyl)isoindoline-1,3-dione) | High Yield, Low Elimination | Favors SN2 pathway over E2 elimination. libretexts.orglibretexts.org |
| Solvent | Aprotic Polar (e.g., DMF, DMSO) | Good Reactant Solubility | Effectively solvates ions and facilitates SN2 reactions. francis-press.com |
| Biphasic (Organic/Aqueous) with PTC | Enables use of inorganic bases | Allows reactants from different phases to interact. ijirset.com | |
| Base | Strong Bases (e.g., NaH, NaOH) | Generates Nucleophile (Phenoxide) | Required to deprotonate the phenol. francis-press.com |
| Inorganic Carbonates (e.g., K₂CO₃) with PTC | Milder, Greener Conditions | Effective and economical, especially under PTC conditions. researchgate.net | |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB, Crown Ethers) | Increased Rate & Yield | Transfers nucleophile to the organic phase, accelerating the reaction. biomedres.usresearchgate.net |
| Iodide Salts (e.g., KI) | Increased Rate for less reactive halides | In-situ formation of a more reactive iodo-intermediate. francis-press.com | |
| Temperature | Moderate (Optimized) | Balances Rate and Selectivity | Higher temperatures increase rate but may promote side reactions. numberanalytics.com |
Novel Synthetic Approaches and Catalyst Development for this compound Analogues
Research into isoindoline-1,3-dione derivatives is driven by their diverse biological activities, prompting the development of novel, efficient, and environmentally benign synthetic methods. nih.gov These new strategies focus on improving yields, reducing reaction times, and employing reusable or "green" catalysts for the synthesis of a wide array of analogues.
Novel Synthetic Approaches:
Microwave-Assisted Synthesis: A significant advancement in the synthesis of heterocyclic compounds, including isoindoline-1,3-dione analogues, is the use of microwave irradiation. nih.gov This technique dramatically reduces reaction times from many hours under conventional heating to mere minutes. mdpi.commdpi.com For instance, syntheses of various 2-oxindole derivatives have been achieved in 5-10 minutes with yields up to 98%. mdpi.com Microwave-assisted protocols often lead to higher yields, cleaner reactions with fewer byproducts, and are readily scalable. nih.govbas.bg This method has been successfully applied to cyclization reactions and condensations to build various heterocyclic systems attached to the isoindoline (B1297411) core. mdpi.comnih.gov
Solvent-Free (Green) Synthesis: In line with the principles of green chemistry, solvent-free or "solid-state" reaction conditions are being developed. The N-alkylation of imides, a key step in the synthesis of many analogues, has been successfully performed under solvent-free conditions using a phase-transfer catalyst and a base like potassium carbonate, with some reactions occurring spontaneously. researchgate.net Another approach involves the simple heating of reactants, such as an amine and phthalic anhydride, in the absence of any solvent to produce the N-substituted isoindoline-1,3-dione, offering a faster and more efficient method. researchgate.net
Catalyst Development:
The development of novel catalysts is central to modern synthetic strategies, aiming for higher efficiency, selectivity, and sustainability.
Heterogeneous and Nanocatalysts: To simplify product purification and enable catalyst recycling, heterogeneous catalysts are increasingly employed. A silica-supported niobium catalyst (SiO₂-tpy-Nb) has been used for the synthesis of isoindoline-1,3-diones from phthalic anhydrides and amines, providing moderate to excellent yields (41-93%). researchgate.net Another innovative approach uses a reusable nanoporous catalyst, SBA-Pr-SO₃H, under microwave irradiation in water, an environmentally benign solvent. This method allows for very short reaction times and easy removal of the catalyst by filtration for subsequent reuse. bas.bg
Advanced Phase-Transfer Catalysts (PTC): Beyond standard quaternary ammonium salts, research has explored the development of specialized PTCs. Chiral phase-transfer catalysts, for example, have been developed to produce specific enantiomers of target molecules, which is of particular interest in medicinal chemistry. ijirset.com The design of the PTC itself, by modifying the alkyl groups on the ammonium or phosphonium (B103445) center, can be optimized to enhance its performance in specific reaction systems. acsgcipr.org
Palladium Catalysis: While not a direct method for the isoindoline-1,3-dione core itself, palladium-catalyzed reactions represent a frontier in the synthesis of complex heterocyclic analogues. For example, Pd-catalyzed intramolecular oxidative coupling has been used to efficiently synthesize functionalized indole (B1671886) derivatives under microwave irradiation, demonstrating the power of transition metal catalysis in creating diverse molecular architectures. mdpi.com
The table below details some of the novel approaches and catalysts used for synthesizing analogues of this compound.
Table 2: Novel Synthetic Approaches and Catalysts for Isoindoline-1,3-dione Analogues
| Approach / Catalyst | Description | Advantages | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times (hours to minutes), higher yields, fewer byproducts. | mdpi.com, bas.bg, mdpi.com |
| Solvent-Free Synthesis | Reactions are conducted by heating the neat reactants. | Environmentally friendly ("green"), simplified workup, often faster. | researchgate.net, researchgate.net |
| SiO₂-tpy-Nb | A heterogeneous, silica-supported niobium catalyst. | Reusable, facilitates synthesis from anhydrides and amines with good yields (41-93%). | researchgate.net |
| SBA-Pr-SO₃H | A nanoporous solid acid catalyst. | Reusable, efficient under microwave conditions in water, easy to remove. | bas.bg |
| Chiral Phase-Transfer Catalysts | Asymmetric catalysts for enantioselective synthesis. | Allows for the synthesis of specific stereoisomers of chiral analogues. | ijirset.com |
Mechanistic Investigations of Chemical Reactions
Elucidation of Reaction Pathways for Isoindoline-1,3-dione Formation
The formation of 2-(3-Phenoxypropyl)isoindoline-1,3-dione is most commonly achieved through pathways analogous to the Gabriel synthesis, a robust method for preparing primary amines and N-substituted phthalimides. thermofisher.comorganic-chemistry.org The primary mechanism involves the N-alkylation of phthalimide (B116566). numberanalytics.com
The reaction typically proceeds in two key steps:
Deprotonation: Phthalimide is treated with a base, such as potassium hydroxide (B78521) or potassium carbonate, which deprotonates the acidic imide nitrogen. numberanalytics.comunacademy.com This acid-base reaction results in the formation of a highly nucleophilic phthalimide anion, which is stabilized by the two adjacent carbonyl groups through resonance. unacademy.com
Nucleophilic Substitution: The phthalimide anion then acts as a nucleophile, attacking an appropriate electrophile. For the synthesis of this compound, this electrophile is typically a 3-phenoxypropyl halide (e.g., 1-bromo-3-phenoxypropane). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the phthalimide anion displaces the halide leaving group on the propyl chain, forming the final N-substituted phthalimide product. numberanalytics.comnrochemistry.comyoutube.com
This reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective for SN2 reactions. numberanalytics.comnrochemistry.comyoutube.com
Alternative synthetic routes for the isoindoline-1,3-dione core structure have also been developed. One such method involves the direct condensation of phthalic anhydride (B1165640) with a primary amine, in this case, 3-phenoxypropan-1-amine. researchgate.net This reaction is often performed by heating the reactants, sometimes without a solvent, until the desired imide is formed. researchgate.net Another approach involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene. researchgate.net
Recent advancements have explored the use of ionic liquids as a reaction medium for the N-alkylation of phthalimide, which can offer milder reaction conditions, shorter reaction times, and higher yields, while also being environmentally advantageous due to the potential for solvent reuse. organic-chemistry.org
Kinetic Studies of Synthetic Steps
While specific kinetic studies detailing the formation of this compound are not extensively documented in the available literature, kinetic data from related reactions provide significant insight into the factors governing the synthetic steps. The key synthetic step, the N-alkylation of the phthalimide anion, is an SN2 reaction, and its rate is influenced by several factors.
Kinetic investigations on the hydrolysis of various N-substituted phthalimides, a reverse process in the broader Gabriel synthesis, show a strong dependence on solvent composition and reactant concentrations. nih.govresearchgate.net For instance, the rate of alkaline hydrolysis of N-phthaloylglycine was observed to change significantly with varying concentrations of organic co-solvents like acetonitrile (B52724), 1,4-dioxan, and methanol. nih.gov A kinetic study on the cleavage of N-(2-methoxyphenyl)phthalimide determined pseudo-first-order rate constants for its reaction with water and hydroxide ions to be 4.60 x 10⁻⁵ s⁻¹ and 47.9 M⁻¹ s⁻¹, respectively. nih.gov
Research into the N-alkylation of phthalimide in ionic liquids has shown that these systems can lead to higher reaction rates compared to traditional solvents. organic-chemistry.org This method is efficient for primary alkyl iodides, bromides, and activated chlorides, with lower yields observed for more sterically hindered secondary alkyl halides, consistent with an SN2 mechanism. organic-chemistry.org
The following table summarizes the key factors that influence the kinetics of the N-alkylation step in isoindoline-1,3-dione synthesis, based on analogous reactions.
Proposed Catalytic Cycles in Metal-Mediated Syntheses
While the standard Gabriel synthesis for preparing compounds like this compound is not inherently catalytic, several catalytic modifications have been developed to improve yields and reaction conditions.
One form of catalysis involves the use of phase-transfer catalysts, such as crown ethers or cryptands. thermofisher.com In the reaction between the potassium salt of phthalimide (which can be poorly soluble) and the alkyl halide, a crown ether can be added in catalytic amounts.
Proposed Catalytic Cycle with Crown Ether:
The crown ether coordinates with the potassium cation (K⁺) of potassium phthalimide.
This complexation sequesters the cation, rendering the phthalimide anion "naked" and more soluble in the organic solvent.
The highly reactive, unassociated phthalimide anion readily attacks the alkyl halide in an SN2 reaction.
After the reaction, the potassium halide salt is formed, and the crown ether is released to repeat the cycle with another molecule of potassium phthalimide.
Metal-mediated catalytic cycles are also employed, particularly for substrates that are less reactive under standard SN2 conditions, such as aryl halides. While not directly applicable to the synthesis of this compound from an alkyl halide, the use of a copper(I) catalyst is noted for the N-arylation of phthalimide. nrochemistry.comyoutube.com
More relevant is the use of heterogeneous catalysts for the synthesis of isoindoline-1,3-diones from phthalic anhydrides and amines. For example, a silica-supported niobium complex (SiO₂-tpy-Nb) has been used to catalyze this condensation reaction. researchgate.net
Proposed Catalytic Cycle with SiO₂-tpy-Nb:
The acidic catalyst (niobium center) activates the carbonyl group of phthalic anhydride, making it more electrophilic.
The primary amine (3-phenoxypropan-1-amine) attacks the activated carbonyl, leading to the formation of a phthalamic acid intermediate.
The catalyst facilitates the subsequent intramolecular cyclization and dehydration of the intermediate.
The final product, this compound, is released, and the catalyst is regenerated for the next cycle.
Examination of Stereochemical Outcomes (if applicable)
In the context of synthesizing this compound via the standard Gabriel pathway (N-alkylation of phthalimide with a 3-phenoxypropyl halide), stereochemical outcomes are generally not a point of investigation. This is because no new stereocenters are formed during the reaction. The carbon atoms of the 3-phenoxypropyl chain are not chiral, and the resulting isoindoline-1,3-dione product is achiral.
However, the underlying SN2 mechanism of the key alkylation step has well-defined stereochemical consequences that would be applicable if a chiral substrate were used. The SN2 reaction proceeds via a backside attack, resulting in a complete inversion of the stereochemical configuration at the carbon atom bearing the leaving group.
For instance, if one were to synthesize an analogue of the target compound using a chiral electrophile, such as (R)-2-bromo-3-phenoxypropane, the reaction would yield a product with the opposite configuration, (S)-2-(3-phenoxypropyl)isoindoline-1,3-dione, at that specific carbon center. While not directly relevant to the achiral target molecule, this is a fundamental mechanistic aspect of its formation pathway. A modified procedure using a Mitsunobu reaction with a secondary alcohol could also introduce stereochemical complexity. nrochemistry.com
Table of Mentioned Compounds
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical behavior of organic molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(3-Phenoxypropyl)isoindoline-1,3-dione, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.
For the core isoindoline-1,3-dione scaffold, studies on analogous compounds reveal characteristic bond lengths for the carbonyl (C=O) groups and the planarity of the phthalimide (B116566) ring system. For instance, in the closely related compound, 2-(3-bromopropyl)isoindoline-1,3-dione, the C=O bond lengths are approximately 1.21 Å, and the isoindoline (B1297411) ring system is nearly planar. Similar values would be expected for this compound. The propyl chain and the phenoxy group, however, would introduce additional conformational flexibility.
DFT calculations also provide insights into the reactivity of the molecule through various descriptors. The planarity and hydrophobicity of the isoindoline-1,3-dione moiety are known to be critical for its interaction with biological targets.
Table 1: Representative Theoretical Bond Parameters for Isoindoline-1,3-dione Derivatives (Note: Data is based on studies of analogous compounds and serves as an illustrative example for this compound)
| Parameter | Typical Value |
| C=O Bond Length | ~ 1.21 Å |
| C-N (imide) Bond Length | ~ 1.40 Å |
| Dihedral Angle (between rings) | ~ 1.0° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For isoindoline-1,3-dione derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In this compound, the phenoxy group and the phthalimide ring would be expected to contribute significantly to the frontier orbitals.
The energies of the HOMO and LUMO are also used to calculate other electronic properties such as ionization potential, electron affinity, and electronegativity, which further characterize the molecule's reactivity.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum.
For isoindoline-1,3-dione derivatives, the MEP map typically shows negative potential (red/yellow regions) around the electronegative oxygen atoms of the carbonyl groups, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms. The aromatic rings of the phthalimide and phenoxy groups would also exhibit distinct electrostatic potential patterns, influencing their non-covalent interactions.
Molecular Modeling and Simulation Methodologies
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of flexible molecules like this compound.
The propyl linker in this compound allows for considerable conformational freedom. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This involves systematically rotating the single bonds in the propyl chain and calculating the potential energy of each resulting conformation.
These studies are crucial for understanding how the molecule might orient itself to bind to a biological target or pack in a crystal lattice. The relative energies of different conformers determine their population at a given temperature.
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape of this compound in a simulated environment, such as in a solvent or interacting with a protein.
MD simulations can reveal the flexibility of the molecule, the stability of its different conformers, and how it interacts with its surroundings. For isoindoline-1,3-dione derivatives, MD simulations are often used to study the stability of ligand-protein complexes, providing insights into binding modes and affinities.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic parameters of molecules, including those of complex organic structures like this compound. These computational methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) absorption spectra, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely accepted for calculating NMR shielding constants with high accuracy. researchgate.net The precision of these predictions is contingent on several factors, including the choice of the density functional (e.g., B3LYP, PBE0), the basis set (e.g., 6-311G(d,p), cc-pVDZ), the model for solvation effects, and the geometry optimization of the molecule. researchgate.netmdpi.com For complex molecules, a multi-step protocol involving geometry optimization with a suitable functional and basis set, followed by shielding calculations, is often employed. mdpi.com Linear regression analysis is commonly used to correlate the computed shielding constants with experimental chemical shifts, which can correct for systematic errors and improve the accuracy of the predictions. rsc.org
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in experimental spectra. The accuracy of TD-DFT predictions also depends on the functional and basis set used. researchgate.net
While specific theoretical studies focusing exclusively on this compound are not prevalent in the literature, data from closely related N-substituted isoindoline-1,3-dione derivatives provide a strong basis for predicting its spectroscopic properties. nih.govacgpubs.org Based on these analogous studies, a hypothetical comparison between predicted and experimental data for this compound can be constructed to illustrate the utility of these computational methods.
Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value (Illustrative) | Experimental Value (Typical) |
| ¹H-NMR (δ, ppm) | ||
| Isoindoline-H | 7.85 - 7.95 | 7.80 - 7.90 |
| Phenoxy-H (ortho) | 6.90 - 7.00 | 6.85 - 6.95 |
| Phenoxy-H (meta) | 7.25 - 7.35 | 7.20 - 7.30 |
| Phenoxy-H (para) | 6.95 - 7.05 | 6.90 - 7.00 |
| O-CH₂ | 4.05 - 4.15 | 4.00 - 4.10 |
| N-CH₂ | 3.85 - 3.95 | 3.80 - 3.90 |
| Central CH₂ | 2.20 - 2.30 | 2.15 - 2.25 |
| ¹³C-NMR (δ, ppm) | ||
| C=O (Imide) | 168.0 - 169.0 | 167.5 - 168.5 |
| Isoindoline-C (quat.) | 131.5 - 132.5 | 131.0 - 132.0 |
| Isoindoline-CH | 123.0 - 124.0, 134.0 - 135.0 | 123.0 - 124.0, 133.5 - 134.5 |
| Phenoxy-C (quat.) | 158.5 - 159.5 | 158.0 - 159.0 |
| Phenoxy-CH | 114.0 - 115.0, 120.5 - 121.5, 129.0-130.0 | 114.5 - 115.5, 120.0 - 121.0, 129.5-130.5 |
| O-CH₂ | 65.0 - 66.0 | 64.5 - 65.5 |
| N-CH₂ | 35.5 - 36.5 | 35.0 - 36.0 |
| Central CH₂ | 26.0 - 27.0 | 25.5 - 26.5 |
| UV-Vis (λmax, nm) | ~295, ~220 | ~293, ~218 |
Note: The predicted values in this table are illustrative and based on typical results from DFT calculations (e.g., B3LYP/6-311G(d,p)) for analogous structures. Experimental values are typical ranges observed for N-alkyl-phenoxy-substituted isoindoline-1,3-diones.
Computational Prediction of Interaction Profiles for Biological Systems (mechanistic focus)
Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as enzymes and receptors. mdpi.com These methods provide insights into the binding modes, affinities, and potential mechanisms of action of drug candidates. For the isoindoline-1,3-dione scaffold, numerous computational studies have explored its interaction with various biological targets, highlighting its potential as a pharmacophore. nih.govnih.gov
Although specific molecular docking studies on this compound are not extensively documented, the interaction profile can be inferred from studies on structurally related N-substituted isoindoline-1,3-dione derivatives. These studies have investigated targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX-1 and COX-2), which are relevant to conditions like Alzheimer's disease and inflammation. mdpi.comnih.gov
The common structural features of these derivatives, namely the planar phthalimide ring system and a flexible N-substituent, govern their interactions within protein binding sites. The isoindoline-1,3-dione moiety often engages in key interactions. The carbonyl oxygens frequently act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) in the active site. mdpi.comresearchgate.net
The N-(3-phenoxypropyl) substituent of the target compound provides additional points of interaction. The propyl chain offers conformational flexibility, allowing the molecule to adopt a favorable orientation within the binding pocket. The terminal phenoxy group can engage in further hydrophobic and π-π interactions, potentially enhancing binding affinity and selectivity for the target protein.
For instance, in the context of acetylcholinesterase inhibition, a common target for isoindoline-1,3-dione derivatives, the phthalimide group is known to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov The N-substituent can then extend into the catalytic active site (CAS), establishing further interactions.
Based on these principles, a predicted interaction profile for this compound with a hypothetical enzyme active site, such as that of AChE, can be proposed.
Table 2: Predicted Interaction Profile of this compound with a Hypothetical Enzyme Active Site
| Molecular Moiety of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues (Illustrative) |
| Isoindoline-1,3-dione | ||
| Carbonyl oxygens | Hydrogen Bonding | Tyr, Ser |
| Aromatic ring | π-π Stacking / Hydrophobic | Trp, Phe, Tyr |
| Propyl Linker | Hydrophobic Interactions | Leu, Val, Ile |
| Phenoxy Group | ||
| Phenyl ring | π-π Stacking / Hydrophobic | Phe, Tyr |
| Ether oxygen | Potential weak H-bond acceptor | Gln, Asn |
These computational predictions offer a mechanistic hypothesis for the biological activity of this compound. The dual interaction capability, with the isoindoline core anchoring the molecule and the N-substituent probing deeper into the binding site, is a characteristic feature of many biologically active phthalimide derivatives. rsc.org Such in silico studies are crucial for guiding the rational design and optimization of new isoindoline-1,3-dione-based therapeutic agents.
Based on a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound is not publicly available.
While many derivatives of isoindoline-1,3-dione (phthalimide) have been synthesized and characterized using various spectroscopic methods, the detailed research findings and data tables required to construct an article on this compound could not be located. rsc.orgresearchgate.netnih.govnih.govneliti.com
General principles of spectroscopic analysis for related phthalimide compounds are well-documented. mdpi.comresearchgate.netresearchgate.net For instance, the characterization of isoindoline-1,3-dione derivatives typically involves:
¹H and ¹³C NMR to confirm the structure of the phthalimide core and the attached side-chain. rsc.orgmdpi.com
FT-IR spectroscopy to identify characteristic functional groups, such as the imide carbonyl (C=O) groups, which show strong absorption bands. researchgate.netrsc.org
However, without access to the actual spectra or published data for this compound, a scientifically accurate and detailed article that adheres to the requested outline cannot be generated. Information regarding specific chemical shifts, coupling constants, vibrational frequencies, and 2D NMR correlations for this particular molecule is absent from the reviewed sources.
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. This is achieved by distinguishing between ions with very similar nominal masses. The theoretical exact mass of the protonated molecule [M+H]⁺ of 2-(3-Phenoxypropyl)isoindoline-1,3-dione (C₁₇H₁₅NO₃) is calculated to be 282.1125 Da.
While specific HRMS data for this compound is not detailed in the reviewed literature, the technique is routinely applied to confirm the identity of newly synthesized compounds. For instance, in the characterization of a related compound, 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione, HRMS was used to confirm its structure. mdpi.com The experimentally determined mass would be compared to the calculated mass, with a small mass error (typically <5 ppm) confirming the elemental composition.
Table 1: Calculated Exact Mass for this compound
| Ion | Chemical Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₇H₁₆NO₃⁺ | 282.1125 |
| [M+Na]⁺ | C₁₇H₁₅NNaO₃⁺ | 304.0944 |
| [M+K]⁺ | C₁₇H₁₅KNO₃⁺ | 320.0683 |
Fragmentation Pathway Analysis (e.g., ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is used to study the fragmentation pathways of a molecule. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, valuable structural information can be obtained. rsc.org
For the class of N-substituted phthalimide (B116566) derivatives, fragmentation is influenced by the nature of the substituent on the nitrogen atom. researchgate.net Common fragmentation patterns for compounds containing a phthalimide group involve the cleavage of the bond connecting the substituent to the nitrogen atom and subsequent fragmentations within the substituent itself or the phthalimide core. researchgate.netmdpi.com
A plausible fragmentation pathway for this compound under positive-ion ESI-MS/MS would likely involve:
Initial Protonation: Formation of the [M+H]⁺ ion at m/z 282.1.
Primary Fragmentation: Cleavage of the propyl chain or the phenoxy group. A characteristic fragment would be the phthalimide cation (m/z 148) or related structures. Another key fragmentation could be the loss of the phenoxy group, leading to an ion corresponding to the N-propylphthalimide cation.
Secondary Fragmentation: Further breakdown of the primary fragments. For example, the phthalimide core can lose molecules of carbon monoxide (CO). researchgate.net
Studies on other isoindoline-1,3-dione derivatives have helped to establish these general fragmentation rules. mdpi.comnih.gov The analysis of these fragmentation patterns is crucial for the structural confirmation of synthesized compounds and the identification of related substances in complex mixtures. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information about bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Methodology
To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.
While a crystal structure for this compound is not available in the searched literature, data from the closely related analog 2-(3-Bromopropyl)isoindoline-1,3-dione illustrates the type of information obtained. researchgate.netnih.gov The crystal structure of this analog was solved and refined, providing precise atomic coordinates, bond lengths, and angles. nih.gov
Table 2: Example Crystallographic Data for the Analog 2-(3-Bromopropyl)isoindoline-1,3-dione. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀BrNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 4.8413 (7) |
| b (Å) | 7.3401 (11) |
| c (Å) | 15.095 (2) |
| β (°) | 91.729 (3) |
| Volume (ų) | 536.18 (14) |
| Z | 2 |
Data pertains to the analog compound 2-(3-Bromopropyl)isoindoline-1,3-dione.
This methodology confirms the molecular connectivity and provides insight into the conformation of the molecule in the solid state. For example, in the bromo-analog, the phthalimide group is nearly planar. researchgate.netnih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The packing of molecules in a crystal is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. nuph.edu.uanih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nuph.edu.uanih.gov
For isoindoline-1,3-dione derivatives, intermolecular interactions play a crucial role in stabilizing the crystal lattice. semanticscholar.org In the absence of strong hydrogen bond donors, weaker C-H···O interactions and π-π stacking between the aromatic rings are often observed. semanticscholar.orgresearchgate.net
Chromatographic Separation and Purity Assessment Techniques (e.g., TLC, HPLC, LCMS)
Chromatographic methods are fundamental for the separation, purification, and purity assessment of organic compounds.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For a compound like this compound, a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to separate the product from starting materials and byproducts on a silica (B1680970) gel plate. The Rf (retention factor) value is a characteristic property under defined conditions. For example, the related compound 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione showed an Rf of 0.43 in an ethyl acetate/hexane (1:1) system. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the identification, quantification, and purification of compounds. nih.govresearchgate.net A reversed-phase C18 column is commonly used for moderately polar compounds like N-substituted phthalimides. phenomenex.com A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol) allows for the efficient separation of the target compound from impurities. phenomenex.com Purity is typically assessed by integrating the peak area at a specific UV wavelength (e.g., 254 nm). A purity of >95% is often required for subsequent applications. researchgate.net
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govcore.ac.uk This hyphenated technique is extremely powerful as it provides retention time, molecular weight, and structural information simultaneously. nih.gov An LCMS analysis of a purified sample of this compound would be expected to show a single major peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ ion at m/z 282.1, confirming both its purity and identity. mdpi.com
Table 3: Common Chromatographic Techniques for Analysis of Isoindoline-1,3-dione Derivatives
| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, preliminary purity check |
| HPLC | Reversed-Phase (C18) | Water/Acetonitrile or Methanol (gradient) | Purity assessment, quantification, preparative separation |
| LCMS | Reversed-Phase (C18) | Water/Acetonitrile or Methanol (with additives like formic acid) | Purity assessment, identity confirmation, quantification |
Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level Focus
Enzyme Inhibition Studies and Mechanistic Insights
No published studies were identified that specifically investigate the inhibitory effects or mechanisms of action of 2-(3-Phenoxypropyl)isoindoline-1,3-dione on the following enzymes:
Molecular Target Engagement and Binding Affinities (In Vitro)
Consistent with the lack of enzyme inhibition studies, there is no available in vitro data, such as IC₅₀ or Kᵢ values, to quantify the binding affinity of this compound for the aforementioned molecular targets.
Cellular Pathway Modulation Studies (In Vitro)
The isoindoline-1,3-dione scaffold is a key structural feature in molecules that exhibit a wide range of biological activities, including the ability to modulate critical cellular pathways. gsconlinepress.com In vitro studies on derivatives of this core structure provide insight into the potential mechanisms of action for compounds like this compound.
Cell Proliferation Modulation (without clinical context)
Derivatives of isoindoline-1,3-dione have demonstrated significant antiproliferative effects across a variety of cancer cell lines in laboratory settings. nih.govsilae.it These compounds are recognized for their potential to inhibit cell growth, a foundational aspect of anticancer research. silae.it The cytotoxic effects are often dependent on the specific chemical groups attached to the core isoindoline (B1297411) structure and the type of cell line being studied. nih.gov
For instance, studies on N-benzylisoindole-1,3-dione derivatives showed inhibitory effects on the viability of A549 adenocarcinoma cells, with IC50 values calculated at 114.25 µM and 116.26 µM after a 48-hour incubation period. nih.gov Similarly, another investigation into various isoindole derivatives identified a compound containing azide and silyl ether groups (Compound 7) as having potent inhibitory activity against A549 cells, with an IC50 value of 19.41 µM. nih.gov Further research has highlighted the efficacy of other derivatives, such as 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione, which displayed a strong inhibitory effect on the viability of Raji and K562 blood cancer cell lines, with CC50 values of 0.26 µg/mL and 3.81 µg/mL, respectively. researchgate.net
These findings underscore the role of the isoindoline-1,3-dione scaffold as a pharmacophore capable of modulating cell proliferation. The specific 3-phenoxypropyl side chain of the subject compound contributes unique properties of size, flexibility, and electronics that would influence its specific activity profile.
Table 1: In Vitro Antiproliferative Activity of Selected Isoindoline-1,3-dione Derivatives
This table summarizes the cytotoxic effects of various isoindoline-1,3-dione derivatives on different cancer cell lines, as measured by IC50 or CC50 values.
| Derivative Compound | Cell Line | Activity Metric (IC50/CC50) | Reference |
|---|---|---|---|
| N-benzylisoindole-1,3-dione (Compound 3) | A549 (Adenocarcinoma) | 114.25 µM | nih.gov |
| N-benzylisoindole-1,3-dione (Compound 4) | A549 (Adenocarcinoma) | 116.26 µM | nih.gov |
| Azide and silyl ether derivative (Compound 7) | A549 (Adenocarcinoma) | 19.41 µM | nih.gov |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Blood Cancer) | 0.26 µg/mL | researchgate.net |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Blood Cancer) | 3.81 µg/mL | researchgate.net |
Induction of Apoptosis Mechanisms (In Vitro)
Beyond inhibiting proliferation, certain isoindoline-1,3-dione derivatives have been shown to induce programmed cell death, or apoptosis. This is a critical mechanism for eliminating compromised cells in a controlled manner. Flow cytometry analysis of Raji cells treated with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione confirmed that the compound induced both apoptosis and necrosis. researchgate.net
While direct mechanistic studies on this compound are specific, research on structurally related naphthalimides (1H-benz[de]isoquinoline-1,3-diones) offers a potential model for its action. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was found to induce apoptosis in MOLT-4 and HL-60 cells. nih.gov This process was mediated by the activation of caspase-3 and caspase-6, key executioner enzymes in the apoptotic cascade. nih.gov The induction of a sub-G1 fraction in cell cycle analysis further confirmed the upregulation of apoptosis. nih.gov Given the structural parallels, it is plausible that isoindoline-1,3-diones could engage similar caspase-dependent apoptotic pathways.
Structure-Activity Relationship (SAR) Theories and Methodologies
The biological activity of isoindoline-1,3-dione derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to different parts of the molecule—namely the side chain and the core scaffold—influence its interactions with biological targets.
Impact of Side Chain Modifications on Biological Interactions
The N-substituted side chain extending from the isoindoline-1,3-dione core plays a pivotal role in determining the molecule's biological efficacy and target specificity. The nature of this side chain can significantly alter the compound's binding properties and intrinsic activity. nih.gov
In one study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, the type of substituent on the benzyl moiety was found to be important for acetylcholinesterase inhibitory activity. nih.gov For instance, compounds with a para-fluoro substitution exhibited the highest inhibitory potency, suggesting that the size and electronic properties of the substituent are critical. nih.gov In contrast, chloro-substituted compounds showed weaker activity. nih.gov The 3-phenoxypropyl side chain in this compound presents a distinct combination of features: a three-carbon alkyl linker providing flexibility and a terminal phenoxy group. This arrangement allows for potential hydrophobic and π-π stacking interactions with biological targets, which would be different from the interactions of the benzyl pyridinium moieties studied. The length of the alkyl chain and the presence of the ether oxygen are key determinants of its interaction profile.
Influence of Core Scaffold Variations on Mechanistic Efficacy
The isoindoline-1,3-dione (phthalimide) ring system is considered a noteworthy pharmacophore. nih.gov However, variations in this core structure can lead to significant changes in biological activity. Norcantharimides, which are derivatives of isoindole-1,3-dione, have been investigated for their anticancer effects, and studies have reported on the effects of differences in this skeletal structure. nih.gov The integrity of the dione system and the aromatic ring is generally considered essential for the activities associated with this class of compounds. Modifications such as ring substitution, saturation, or replacement with different heterocyclic systems would fundamentally alter the electronic distribution and three-dimensional shape of the molecule, thereby influencing its ability to interact with cellular targets and exert its mechanistic effects.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
The isoindoline-1,3-dione nucleus is a versatile scaffold that is also associated with antimicrobial and antifungal properties. gsconlinepress.comsilae.itderpharmachemica.com Due to their hydrophobicity and neutral character, these compounds are often able to cross biological membranes, a favorable pharmacokinetic property for antimicrobial agents. gsconlinepress.com
In vitro testing of newly synthesized isoindoline-1,3-dione derivatives has demonstrated activity against a range of pathogenic microbes. One study synthesized a series of derivatives and tested them against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger). derpharmachemica.com Certain compounds, such as those incorporating pyrazoline and chalcone moieties, showed potent activity. derpharmachemica.comrajpub.com For example, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione exhibited promising antifungal activity, while 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione showed broad-spectrum antibacterial activity. rajpub.com
The precise mechanism of antimicrobial action for this class of compounds is not fully elucidated but is thought to involve disruption of cellular metabolism or interference with cell membrane integrity. nih.gov The lipophilic nature of the 3-phenoxypropyl side chain in this compound could facilitate its entry into microbial cells, where the electrophilic core could potentially interact with essential nucleophiles like proteins and enzymes, leading to inhibition of growth or cell death.
Table 2: Antimicrobial Spectrum of Selected Isoindoline-1,3-dione Derivatives
This table outlines the observed in vitro activity of various functionalized isoindoline-1,3-dione derivatives against representative bacterial and fungal strains.
| Derivative Compound | Target Organism | Organism Type | Observed Activity | Reference |
|---|---|---|---|---|
| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione | Gram-positive & Gram-negative bacteria | Bacteria | Broad-spectrum activity | rajpub.com |
| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Fungi | Fungus | Promising antifungal activity | rajpub.com |
| Various heterocyclic derivatives | S. aureus, B. subtilis | Gram-positive Bacteria | Potent activity observed | derpharmachemica.com |
| Various heterocyclic derivatives | E. coli, P. aeruginosa | Gram-negative Bacteria | Potent activity observed | derpharmachemica.com |
| Various heterocyclic derivatives | C. albicans, A. niger | Fungus | Potent activity observed | derpharmachemica.com |
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of isoindoline-1,3-dione derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. researchgate.net Consequently, a significant research thrust is the development of new, more sustainable synthetic methodologies. Current efforts focus on improving efficiency, reducing waste, and utilizing environmentally benign reagents and conditions.
Key emerging strategies include:
Solventless Reactions: A green, effective, and mild synthesis of isoindoline-1,3-diones involves a simple heating and relatively quick solventless reaction between an amine and phthalic anhydride (B1165640). researchgate.net This approach minimizes the use of hazardous organic solvents, which are a major source of chemical waste.
Catalyst-Free Reactions in Water: Researchers have successfully synthesized isoindolin-1-one derivatives through three-component reactions in water under catalyst-free conditions. rsc.org This method is advantageous for being clean, one-pot, and easy to handle, making it an environmentally friendly and sustainable procedure. rsc.org
Microwave-Assisted Synthesis (MAS): As a green chemistry approach, MAS offers significant advantages over conventional heating methods, including better yields, shorter reaction times, and higher product purity. newsama.com It is particularly effective for reactions occurring in the solid phase, eliminating the need for toxic solvents. newsama.com
These modern approaches represent a shift towards more ecologically responsible chemical synthesis, a critical consideration for the future of pharmaceutical manufacturing.
| Synthetic Methodology | Key Features | Advantages |
| Solventless Synthesis | Reaction between phthalic anhydride and amines with simple heating. researchgate.net | Eliminates hazardous organic solvents, reduces waste. researchgate.net |
| Catalyst-Free Synthesis in Water | Three-component reaction in aqueous medium without a catalyst. rsc.org | Environmentally clean, one-pot procedure, easy handling. rsc.org |
| Microwave-Assisted Synthesis (MAS) | Use of microwave irradiation as an energy-efficient heating source. newsama.com | Improved yields, significantly shorter reaction times, enhanced product purity. newsama.com |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For isoindoline-1,3-dione derivatives, a variety of in silico techniques are being employed to accelerate research and development.
Advanced computational methods currently in use include:
Molecular Docking: This technique is used to predict the binding orientation of a ligand to its target protein. It has been employed to study the interactions of isoindoline-1,3-dione derivatives with biological targets like acetylcholinesterase (AChE) and cyclooxygenases (COX). mdpi.comnih.gov For instance, docking studies have shown that these compounds can interact with both the catalytic and peripheral active sites of AChE. nih.gov
Density Functional Theory (DFT): DFT studies are utilized to investigate the molecular and electronic properties, reactivity, and stability of synthesized compounds. researchgate.net This quantum-mechanics-based method provides deep insights into the fundamental characteristics of the molecules. researchgate.net
Molecular Dynamics (MD) Simulation: MD simulations are applied to study the dynamic behavior of ligand-protein complexes over time, providing a more realistic representation of the biological environment. mdpi.com
Pharmacokinetic Predictions: In silico tools like GUSAR and PASS are used to predict acute toxicity and biological activity profiles, helping to identify promising candidates early in the discovery process. mdpi.comresearchgate.net
These computational approaches allow researchers to screen virtual libraries of compounds, prioritize synthesis efforts, and design molecules with improved activity and selectivity, thereby streamlining the path to new therapeutic agents. researchgate.netnih.gov
Development of Novel Analytical Techniques for Structural and Mechanistic Studies
The precise characterization of newly synthesized compounds is fundamental to understanding their structure-activity relationships. While standard analytical techniques are well-established, there is ongoing potential for the development of more advanced methods for the structural and mechanistic elucidation of isoindoline-1,3-dione derivatives.
Currently, the structural confirmation of these compounds relies on a combination of spectroscopic and chromatographic methods:
Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are routinely used to confirm the chemical structure of synthesized derivatives. acs.orggsconlinepress.com For example, IR spectra show characteristic carbonyl group bands of the imide ring, while NMR provides detailed information about the proton and carbon environments. acs.org
Chromatographic Purity: Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions and verify the purity of the synthesized compounds. acs.org
Future developments could involve the application of more sophisticated techniques, such as two-dimensional NMR and high-resolution mass spectrometry, to resolve complex structures and study reaction mechanisms in greater detail. The characterization of transient intermediates and the real-time monitoring of reactions could provide deeper insights into the formation of the isoindoline-1,3-dione scaffold.
Unexplored Biological Interaction Mechanisms and Molecular Targets (In Vitro)
The isoindoline-1,3-dione scaffold is associated with a broad spectrum of biological activities, but many of the underlying interaction mechanisms and potential molecular targets remain to be fully explored. nih.govgsconlinepress.com In vitro studies are crucial for identifying new therapeutic applications and understanding how these compounds exert their effects at a molecular level.
Known and emerging biological targets include:
Cholinesterases (AChE and BuChE): Several isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov Kinetic studies have revealed non-competitive modes of inhibition for some derivatives. nih.gov
Cyclooxygenases (COX-1 and COX-2): Certain derivatives have shown inhibitory activity against COX enzymes, which are key targets for anti-inflammatory drugs. nih.govmdpi.com
Cancer-Related Targets: The anticancer activity of N-benzylisoindole-1,3-dione derivatives has been evaluated against adenocarcinoma cell lines (A549), indicating potential for targeting pathways involved in cancer cell proliferation. nih.gov
Analgesic and Anti-inflammatory Pathways: Beyond COX inhibition, isoindoline-1,3-diones have demonstrated analgesic and anti-inflammatory effects in vitro through mechanisms such as the inhibition of thermally induced protein denaturation. researchgate.netneliti.com
Future research will likely focus on identifying novel protein targets and elucidating the specific signaling pathways modulated by these compounds, potentially uncovering new therapeutic avenues for a range of diseases.
| Biological Target | Therapeutic Area | Investigated Activity |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Enzyme Inhibition nih.gov |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Enzyme Inhibition nih.gov |
| Cyclooxygenase (COX) | Inflammation | Enzyme Inhibition mdpi.com |
| A549 Adenocarcinoma Cells | Cancer | Cytotoxicity nih.gov |
| Protein Denaturation | Inflammation | Inhibition neliti.com |
Multi-Targeted Ligand Design Strategies Based on the Isoindoline-1,3-dione Scaffold
The complexity of many diseases, such as Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.gov The isoindoline-1,3-dione structure serves as an excellent scaffold for designing such agents due to its versatile chemistry and established interactions with various biological molecules. newsama.com
A prime example is in the field of Alzheimer's disease research, where the goal is to develop compounds that can inhibit both cholinesterases and the aggregation of β-amyloid peptides. nih.gov Design strategies often involve linking the isoindoline-1,3-dione moiety, which can interact with the peripheral anionic site of AChE, to another pharmacophore that targets the catalytic site of the enzyme or other disease-related pathways. nih.govnih.gov This molecular hybridization approach aims to create synergistic effects and a more comprehensive therapeutic outcome. The unique architecture of the N-substituted isoindoline-1,3-dione, featuring a hydrophobic aryl ring and a hydrogen-bonding domain, makes it a promising foundation for such multi-target drug discovery efforts. newsama.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization (Hypothetical)
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. nih.govjddtonline.info While specific applications to 2-(3-Phenoxypropyl)isoindoline-1,3-dione are not yet widely reported, the potential for these technologies in the broader context of isoindoline-1,3-dione research is immense.
Hypothetically, AI and ML could be applied in several key areas:
De Novo Drug Design: Generative AI models could design novel isoindoline-1,3-dione derivatives with optimized properties. By learning from vast datasets of known chemical structures and their biological activities, these models can propose new molecules with a high probability of being active against a specific target. mdpi.com
Predictive Modeling: ML algorithms can be trained to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, allowing for the early-stage filtering of compounds with unfavorable profiles. jddtonline.info This reduces the time and cost associated with experimental screening.
Target Identification and Validation: AI can analyze complex biological data, including genomic and proteomic information, to identify and validate new molecular targets for which isoindoline-1,3-dione derivatives could be effective. mdpi.com
Reaction Prediction and Synthesis Planning: ML models can predict the outcomes of chemical reactions and suggest optimal synthetic routes, aiding chemists in the efficient production of target compounds. scitechdaily.com
The application of AI and ML promises to significantly enhance the efficiency of discovering and optimizing the next generation of drugs based on the isoindoline-1,3-dione scaffold. jsr.org
Green Chemistry Principles in Isoindoline-1,3-dione Research
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically active molecules to minimize environmental impact. newsama.com Research on isoindoline-1,3-diones has seen a notable shift towards more sustainable practices, moving away from traditional methods that often rely on harsh conditions and hazardous solvents. researchgate.net
The application of green chemistry in this area includes:
Use of Greener Solvents: A key principle is the reduction or elimination of volatile organic solvents. Syntheses performed in water are prime examples of this approach. rsc.org
Energy Efficiency: Methods like microwave-assisted synthesis provide an energy-saving alternative to conventional heating, often leading to faster reactions and higher yields. newsama.com
Atom Economy: One-pot, multi-component reactions are being developed to maximize the incorporation of all starting materials into the final product, thus reducing waste. rsc.org
Solvent-Free Conditions: As previously mentioned, conducting reactions without any solvent is an ideal green chemistry scenario, which has been successfully applied to the synthesis of isoindoline-1,3-diones. researchgate.net
By embracing these principles, chemists can develop synthetic pathways that are not only efficient and cost-effective but also environmentally responsible.
Q & A
Q. What are the standard synthetic routes for 2-(3-Phenoxypropyl)isoindoline-1,3-dione, and how can reaction efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions, such as the alkylation of isoindoline-1,3-dione derivatives with 3-phenoxypropyl halides. Optimization involves adjusting molar ratios (e.g., 1:1.2 for nucleophile-to-electrophile), solvent polarity (e.g., DMF for high dielectric constant), and temperature (60–80°C). Orthogonal design (e.g., L9 orthogonal array) can systematically evaluate factors like catalyst loading and reaction time to maximize yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm phenoxypropyl linkage and isoindoline-dione backbone.
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for structurally similar bromopropyl derivatives .
- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
Q. What safety protocols are critical when handling this compound in the lab?
Follow hazard mitigation strategies:
- Use fume hoods to prevent inhalation exposure (evidenced for analogous amino-cyclopropyl derivatives) .
- Wear nitrile gloves and safety goggles; wash skin immediately with soap and water upon contact.
- Store in airtight containers away from oxidizers to prevent decomposition.
Q. How can researchers design baseline experiments to assess the compound’s solubility and stability?
Use a factorial design to test variables:
Q. What computational tools are recommended for preliminary molecular modeling of this compound?
Employ density functional theory (DFT) with Gaussian or ORCA to calculate electronic properties (e.g., HOMO-LUMO gaps) and simulate reaction pathways. Pair with molecular dynamics (e.g., GROMACS) to study solvation effects .
Advanced Research Questions
Q. How can quantum mechanical calculations resolve contradictions in experimental reaction yields?
Discrepancies between theoretical and observed yields often arise from unaccounted transition states or solvent effects. Use ab initio methods (e.g., CCSD(T)) to map potential energy surfaces and identify hidden intermediates. Cross-validate with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. What methodologies elucidate the compound’s surface adsorption behavior in heterogeneous catalysis?
Apply microspectroscopic imaging (e.g., AFM-IR) to study adsorption on silica or metal-organic frameworks (MOFs). Combine with Langmuir isotherm models to quantify binding affinities under varying temperatures .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
Conduct Hammett analysis with para-substituted aryl groups to quantify electronic effects. Compare with X-ray crystallography data of derivatives (e.g., methyldiphenylsilyl analogs) to correlate steric bulk with reaction outcomes .
Q. What strategies address data reproducibility challenges in cross-laboratory studies of this compound?
Implement standardized protocols:
Q. How can AI-driven platforms like COMSOL Multiphysics optimize large-scale synthesis workflows?
Integrate reaction kinetics data into AI models to simulate batch reactor performance. Train neural networks on historical datasets to predict optimal parameters (e.g., residence time, mixing rates) and reduce trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
